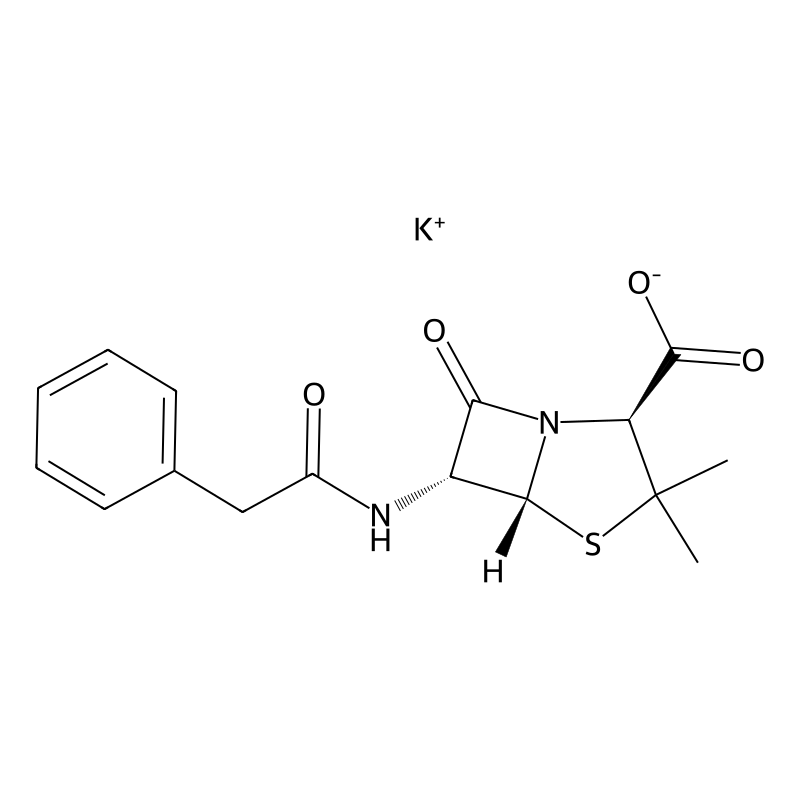

Penicillin G potassium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: Inhibiting Cell Wall Synthesis

Benzylpenicillin potassium exerts its bactericidal effect by specifically targeting the synthesis of the bacterial peptidoglycan cell wall.

- Molecular Target: The antibiotic binds to several Penicillin-Binding Proteins (PBPs), which are bacterial enzymes—primarily transpeptidases and carboxypeptidases—located on the inner membrane and in the periplasmic space [1] [2]. These enzymes are essential for the final stages of peptidoglycan assembly.

- Biochemical Inhibition: PBPs catalyze the cross-linking of the glycan strands in the peptidoglycan layer, a process called transpeptidation. By binding to the active site of these enzymes, benzylpenicillin blocks this cross-linking reaction [3] [2]. The core β-lactam ring of penicillin is structurally similar to the D-alanyl-D-alanine terminus of the pentapeptide side chains in the nascent peptidoglycan. This allows it to be recognized by the PBP active site, where the β-lactam ring is ruptured, forming a stable, covalent acyl-enzyme complex that permanently inactivates the PBP [2].

- Cellular Consequence: The inhibition of PBPs leads to the production of a structurally deficient cell wall that cannot withstand internal osmotic pressure. This results in cell lysis and bacterial death, often mediated by the activity of bacterial autolysins [1] [4].

The following diagram illustrates this sequential process:

Diagram of benzylpenicillin's bactericidal mechanism.

Key Biochemical & Pharmacological Properties

The table below summarizes core quantitative data essential for research and development applications [1] [4].

| Property | Specification / Value |

|---|---|

| Chemical Formula | C₁₆H₁₇KN₂O₄S [5] |

| Molecular Weight | 372.48 g/mol [5] [6] |

| CAS Number | 113-98-4 [7] [6] |

| Protein Binding | 45-68% (primarily albumin) [1] |

| Primary Elimination | Renal (via tubular secretion) [1] [3] |

| Half-life (Normal Renal Function) | 0.4 - 0.9 hours [1] |

| Solubility (Water) | Very soluble (e.g., 74 mg/mL) [7] [6] |

Experimental & Clinical Considerations

For successful in vitro and in vivo application, several practical factors must be considered.

- Antibacterial Spectrum: Benzylpenicillin is primarily effective against Gram-positive bacteria such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, and non-penicillinase producing Staphylococcus [1] [7]. It has limited activity against Gram-negative organisms, with exceptions like Neisseria meningitidis and some Pasteurella species [1].

- Stability in Solution: Benzylpenicillin is highly unstable in aqueous solutions and degrades rapidly, especially at elevated temperatures and in unbuffered, neutral pH solutions. A 2024 study found that unbuffered solutions degraded completely after 8 days, while solutions buffered with sodium citrate maintained 94.9% - 97.6% stability under the same conditions (7 days at 2-8°C followed by 24h at 37°C) [8]. Major degradation products include penicilloic acid, penilloic acid, and penicillic acid [8].

- Resistance Mechanisms: The primary mechanism of resistance is bacterial production of β-lactamases, enzymes that hydrolyze the β-lactam ring [3]. Another key mechanism is the expression of alternative, low-affinity PBPs (e.g., PBP2a in MRSA encoded by the mecA gene), which perform the essential transpeptidation function but do not bind β-lactam antibiotics [2].

Emerging Research: Nano-Enhanced Formulations

To combat resistance and improve efficacy, research into nano-formulations is ongoing. Encapsulating benzylpenicillin in nanoparticles (e.g., within a Pluronic F-127 and polyvinyl alcohol emulsion) has been shown to:

- Enhance phagocytic activity of macrophages [9].

- Improve drug delivery to specific infection sites [9].

- Potentially allow for reduced dosages and minimized side effects [9]. Raman spectroscopy confirms that such nanoencapsulation preserves the antibiotic's core molecular structure [9].

Benzylpenicillin potassium remains a foundational tool for studying beta-lactam antibiotics and combating susceptible infections. Its well-defined mechanism, coupled with modern research on stability and novel delivery systems, ensures its continued relevance in scientific and medical fields.

References

- 1. Benzylpenicillin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Penicillin Binding Protein - an overview [sciencedirect.com]

- 3. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Benzylpenicillin [en.wikipedia.org]

- 5. Penicillin G Potassium Salt, USP Grade [goldbio.com]

- 6. selleckchem.com/products/ benzylpenicillin - potassium .html [selleckchem.com]

- 7. Penicillin G main 1600units/mg 113-98-4 [sigmaaldrich.com]

- 8. Enhancing Stability and Investigating Target Attainment of ... [mdpi.com]

- 9. Nano-enhanced benzylpenicillin: Bridging antibacterial ... [sciencedirect.com]

The Penicillin G Biosynthetic Pathway in P. chrysogenum

The production of Penicillin G (benzylpenicillin) involves a specific biosynthetic pathway in the filamentous fungus Penicillium chrysogenum. The core pathway consists of three enzymatic steps, with the final step incorporating the side-chain precursor to form Penicillin G [1].

The diagram below illustrates this core pathway and the key engineering strategy of gene cluster amplification.

Core biosynthetic pathway and key strain engineering strategy for Penicillin G production in P. chrysogenum.

Key Experimental and Process Methodologies

Industrial production relies on high-yielding strains of P. chrysogenum developed through classical strain improvement (CSI). Key methodologies from recent research are summarized below.

| Methodology | Core Principle / Strategy | Key Findings / Outcomes | Reference(s) |

|---|---|---|---|

| In Vivo Kinetic Analysis | Step-response with phenylacetic acid (PAA) in glucose-limited chemostat; dynamic modeling of metabolite transport/fluxes. | Pathway enzymes expressed even without PAA, producing 6-APA; PenG production began within seconds of PAA addition. | [2] |

| Synthetic Gene Control | Orthogonal synthetic transcription factor (QF-VP16) controls gene expression via QUAS promoter elements. | Enabled fine-tuning of penicillin biosynthetic gene expression; demonstrated utility for controlling secondary metabolite production. | [3] |

| Fermentation Control Strategy | Regulation of sulfate ion concentration via conductivity measurement for precursor supplementation. | Aims to improve production units by optimizing side-chain precursor availability and controlling fermentation process. | [4] |

Industrial Process & Strain Improvement Data

The industrial scale-up of Penicillin G biosynthesis involves specific data on strain genetics and fermentation control parameters.

Classical Strain Improvement (CSI) and Genomics Industrial strains were developed over decades using mutagens like UV and NTG, improving titers by three orders of magnitude [1]. Genomic analysis of high-yielding strains revealed key genetic alterations, most notably the tandem amplification of the entire 56.8 kb penicillin biosynthetic gene cluster, which can be present in over 16 copies [1]. This amplification directly increases the expression of the core biosynthetic enzymes.

Fermentation Process Control Parameters A patent suggests controlling the fermentation process by monitoring and regulating sulfate ion concentration via conductivity [4]. The table below outlines key parameters from this source.

| Parameter | Role / Purpose in Fermentation | Implementation / Control | | :--- | :--- | :--- | | Sulfate Ion Concentration | Serves as a marker for nutrient status; used to control precursor feeding. | Regulated indirectly by maintaining fermentation broth conductivity within a specific range (e.g., 45-55 ms/cm post-120h). | [4] | | Phenylacetic Acid (PAA) | Side-chain precursor for Penicillin G; critical for yield but toxic at high concentrations. | Fed incrementally based on conductivity and consumption rate to maintain optimal, non-inhibitory concentration. | [4] | | Nitrogen Source | Supports microbial growth and biosynthesis. | Supplied using ammonium sulfate or ammonium hydroxide, the latter also serving for pH adjustment. | [4] |

Suggestions for Further Research

The search results I obtained are strong on the molecular biology and genetics of biosynthesis but lack detailed, step-by-step purification protocols for Penicillin G potassium. To acquire more direct technical manuals, you might consider:

- Consulting Industry Patents: Search for patents from major pharmaceutical companies using terms like "this compound purification" or "downstream processing." These documents often contain detailed, implementable procedures.

- Technical Standards: Look for guidelines from pharmacopeias (like USP or EP), which provide official monographs for the quality control and manufacturing of drug substances like this compound.

- Specialized Databases: Search in deeper technical databases focused on industrial biotechnology and fermentation engineering for comprehensive process descriptions.

References

- 1. Functional characterisation of penicillin production strains [sciencedirect.com]

- 2. In vivo kinetic analysis of the penicillin biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic control devices for gene regulation in Penicillium chrysogenum [microbialcellfactories.biomedcentral.com]

- 4. Method for improving penicillin fermentation production unit [patents.google.com]

Penicillin G potassium pharmacokinetics and metabolism

Pharmacokinetic Parameters & Metabolism

Penicillin G Potassium is a beta-lactam antibiotic with bactericidal activity achieved by inhibiting the biosynthesis of cell wall peptidoglycan [1]. Its pharmacokinetics are best described by a one-compartment model [2].

The table below summarizes the core quantitative pharmacokinetic data:

| Parameter | Value / Description | Conditions / Notes |

|---|---|---|

| Protein Binding | 45% - 68% [3] | Primarily to albumin. |

| Volume of Distribution (Vd) | 28.9 L (Population Estimate) [2] | Distributes mainly into extracellular fluid; highest levels in kidneys [4] [1]. |

| Clearance (CL) | CL (L/h) = 0.21 × CLcr (mL/min) [2] | Renal clearance predominates; correlates directly with creatinine clearance. |

| Elimination Half-Life (t₁/₂) | ~42 minutes (31-50 min) [1] | Intravenous, adults with normal renal function. Prolonged in renal impairment (up to 20 hours in anuria) [1]. |

| Primary Elimination Route | Renal, via glomerular filtration and active tubular secretion [4] [1]. | 60-85% excreted unchanged in urine [1]. |

| Non-Renal Clearance | Hepatic metabolism and minimal biliary excretion [1]. | Becomes more significant in renal impairment. |

| Bioavailability | Not applicable for IV/IM administration; destroyed by gastric acid if taken orally [4] [5]. | |

| Key Metabolites | Minimally hepatically metabolized [4]. | Excreted predominantly as unchanged drug. |

Administration route significantly impacts concentration profiles, as shown in the following table comparing key parameters:

| Parameter | Intravenous (IV) | Intramuscular (IM) |

|---|---|---|

| Absorption | Immediate | Rapid absorption, but slower than IV [1] |

| Peak Serum Concentration | Very high, immediate post-infusion (e.g., 400 mcg/mL after 5 million units) [1] | High but transient [1] |

| Dosing Frequency | Frequent (e.g., every 4-6 hours) or continuous infusion [6] [2] | Less frequent than IV (e.g., every 12-24 hours) [5] |

Pharmacokinetic Variability and Dosing Implications

Several patient-specific factors necessitate dose adjustments to achieve therapeutic targets and avoid toxicity.

- Renal Function: This is the most critical factor. Creatinine clearance (CLcr) is a direct predictor of penicillin G clearance [2]. Dosage must be reduced in severe renal impairment, and dosing in anuric patients may require extended intervals up to 20 hours [1].

- Hepatic Impairment and Hypoalbuminemia: Hepatic cirrhosis can reduce non-renal clearance and significantly prolong half-life, especially when combined with renal impairment [1] [3]. Although penicillin G is moderately protein-bound (45-68%), hypoalbuminemia can alter its pharmacokinetics. One study found that low albumin levels were significantly correlated with higher penicillin concentrations mid-dosing interval, suggesting an increase in the unbound fraction [3].

- Other Factors: Age affects elimination, with a longer half-life in neonates and infants (up to 3.2 hours) and the elderly due to reduced renal function [4] [1]. Pregnancy increases drug elimination, requiring dose adjustment [4]. The inflammatory state can enhance penetration into sites like the cerebrospinal fluid (CSF) and pericardium [1].

For serious infections like infective endocarditis, a time-dependent killing profile is targeted. A pharmacokinetic-pharmacodynamic (PK-PD) target of Cmin/MIC ratio ≥ 60 has been associated with clinical success [2]. Monte Carlo simulations suggest that for patients with normal renal function, a continuous IV infusion of 1 million units per hour may be necessary to achieve this target for pathogens with MICs of 0.06-0.12 mg/L [2].

Experimental Protocols for PK Analysis

For researchers conducting pharmacokinetic studies, here are detailed methodologies for key assays.

Protocol 1: Population Pharmacokinetic Modeling

This protocol outlines the workflow for a population PK (PopPK) analysis, which identifies and quantifies sources of variability in drug concentrations [2].

Population pharmacokinetic modeling workflow for Penicillin G.

Key Steps and Specifications [2]:

- Structural Model: A one-compartment model with first-order elimination is typically used.

- Parameter Estimation: Use a nonlinear mixed-effects modeling program (e.g., NONMEM). The First-Order Conditional Estimation (FOCE) method is applied.

- Covariate Model: Test continuous covariates (CLcr, age, weight, albumin) on CL and Vd using equations like:

CL (L/h) = θ₁ × CLcr (mL/min). - Model Evaluation: Validate with goodness-of-fit plots (observed vs. predicted concentrations) and bootstrap analysis (e.g., 200 replicates) to assess robustness.

- Dosing Regimen Optimization: Perform Monte Carlo simulations (e.g., 1000 virtual patients) to calculate the probability of target attainment (PTA) for various dosing regimens.

Protocol 2: HPLC Assay for Serum Concentration

This high-performance liquid chromatography (HPLC) method is used to determine penicillin G levels in biological samples [2].

Procedure:

- Sample Preparation: Add 500 μL of methanol to 200 μL of serum.

- Extraction: Vortex the mixture immediately for 30 seconds.

- Centrifugation: Centrifuge at 15,000 rpm for 5 minutes at room temperature.

- Filtration: Filter the supernatant.

- Chromatographic Conditions:

- Mobile Phase: Acetonitrile and 50 mM potassium phosphate buffer (1:1, v/v), adjusted to pH 5.0.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 20 μL.

- Detection: The lower limit of detection for this method is 0.5 μg/mL, with intra- and inter-assay coefficients of variation less than 10% [2].

Key Takeaways for Professionals

- Renal function is the primary driver of variability - dosing must be individualized based on CLcr.

- Consider hepatic function and albumin status in critically ill patients, as they can significantly alter PK.

- For severe infections, continuous IV infusion may be necessary to achieve aggressive PK/PD targets like a Cmin/MIC ≥ 60.

- The short half-life in patients with normal renal function necessitates frequent dosing or continuous infusion to maintain therapeutic concentrations.

References

- 1. PFIZERPEN - (this compound for Injection, USP) [labeling.pfizer.com]

- 2. Population pharmacokinetic analysis and dosing regimen ... [jphcs.biomedcentral.com]

- 3. Effect of hypoalbuminemia on drug pharmacokinetics [frontiersin.org]

- 4. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. , Penicillin Sodium Monograph... - Drugs.com G Potassium Penicillin G [drugs.com]

Penicillin G potassium spectrum of activity in vitro

Mechanism of Action

Penicillin G potassium exerts its bactericidal effect through a specific mechanism that disrupts bacterial cell wall synthesis [1] [2].

This inhibition of cross-linking prevents the formation of a rigid cell wall. Because the internal osmotic pressure of the bacterium is much higher than its environment, the structurally deficient cell wall cannot withstand this pressure, leading to uptake of water, cell swelling, and eventual lysis (cell death) [1] [2]. The drug is most effective against actively multiplying bacteria when its concentration remains above the minimum inhibitory concentration (MIC) for the target organism [3] [4].

Spectrum of Activity

The activity of this compound is primarily concentrated on Gram-positive organisms, with variable activity against other bacteria [3] [4] [5]. The following table summarizes the key susceptible organisms.

| Susceptible Organism Group | Examples of Susceptible Microorganisms | Common Clinical Indications (In Vitro Susceptibility Assumed) |

|---|---|---|

| Gram-Positive Cocci | Streptococcus pyogenes (Group A), other beta-hemolytic streptococci (Groups C, G, H, L, M), Streptococcus pneumoniae, non-penicillinase-producing Staphylococcus species [3] [4] [5] | Septicemia, pneumonia, endocarditis, meningitis [3] [4] |

| Gram-Positive Rods | Bacillus anthracis, Corynebacterium diphtheriae, Erysipelothrix rhusiopathiae, Listeria monocytogenes [3] [4] | Anthrax, diphtheria (adjunct), erysipeloid, listeria infections [3] [4] |

| Anaerobic Bacteria | Clostridium species, Actinomyces israelii, Fusobacterium species [3] [4] | Gas gangrene, tetanus (adjunct), actinomycosis, fusospirochetosis [3] [4] |

| Gram-Negative Cocci | Neisseria meningitidis, penicillin-susceptible Neisseria gonorrhoeae [3] [4] | Meningococcal meningitis/septicemia, disseminated gonococcal infections [3] [4] |

| Spirochetes | Treponema pallidum [3] [4] | Syphilis (including neurosyphilis) [3] [4] |

Experimental Susceptibility Testing

For drug development and clinical practice, standardized tests are used to determine the in vitro susceptibility of bacteria to this compound.

Broth Dilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.

- Method Summary: This procedure involves creating a series of tubes or microdilution wells containing twofold serial dilutions of this compound in Mueller-Hinton broth (supplemented for fastidious organisms like streptococci) [6]. Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL) and incubated aerobically at 35°C for 16-20 hours [6].

- Endpoint Determination: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism [6].

- Quality Control: Recommended quality control strains include Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619 to ensure the accuracy and precision of the test results [6].

Disk Diffusion (Kirby-Bauer Method)

This qualitative test is widely used for its simplicity and cost-effectiveness to determine if an organism is susceptible, intermediate, or resistant.

- Method Summary: A standardized inoculum of the test bacterium is spread on a Mueller-Hinton agar plate. A filter paper disk impregnated with a specific concentration of this compound (typically 10 units) is placed on the agar surface. The plate is incubated under the same conditions as the MIC test [6].

- Endpoint Determination: After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters. This diameter is compared to the interpretative criteria (breakpoints) published by the CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) [6].

Advanced Research & Pharmacokinetic Considerations

For research purposes, understanding the relationship between drug exposure and effect is critical.

- Pharmacokinetic/Pharmacodynamic (PK/PD) Index: For Penicillin G and other beta-lactam antibiotics, the time-dependent killing activity means that the primary PK/PD index predictive of efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC of the pathogen (fT > MIC) [6]. A common target for therapeutic success in infective endocarditis, for example, is to maintain a concentration above the MIC for at least 50-60% of the dosing interval, though targets can vary by infection and organism [6].

- Analytical Methods for Concentration Assay: High-Performance Liquid Chromatography (HPLC) is a standard method for determining Penicillin G concentrations in research samples (e.g., serum, tissue homogenates). One published method uses a C18 column, a mobile phase of acetonitrile and 50 mM potassium phosphate buffer (pH 5.0), and UV detection to achieve a lower limit of detection of 0.5 μg/mL [6].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. DailyMed - PENICILLIN - G injection, solution POTASSIUM penicillin g [dailymed.nlm.nih.gov]

- 4. This compound for Injection, USP [dailymed.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Population pharmacokinetic analysis and dosing regimen ... [pmc.ncbi.nlm.nih.gov]

Penicillin G potassium binding to penicillin-binding proteins

Mechanism of Action & Binding Kinetics

Penicillin G potassium, a beta-lactam antibiotic, primarily targets the transpeptidase activity of PBPs. It acts as a structural mimic of the D-alanine-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan stem peptide [1] [2]. The mechanism is a covalent, irreversible inhibition that occurs in two main stages [3]:

- Reversible Recognition: The antibiotic first forms a reversible Michaelis complex (E•I) with the active site of the PBP.

- Irreversible Acylation: The catalytic serine residue within the PBP active site performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. This opens the lactam ring and forms a stable, covalent acyl-enzyme complex (E-I).

This acylated complex blocks the PBP's active site, preventing it from cross-linking peptidoglycan strands. The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and death [4].

The efficiency of this irreversible inhibition is best described by the second-order rate constant ( k_{inact}/K_I ), which defines the overall potency of the covalent inhibitor [5]. The following table summarizes key kinetic parameters for Penicillin G binding to a susceptible PBP.

| Kinetic Parameter | Penicillin-Susceptible PBP2x | Penicillin-Resistant PBP2x (PBP2xR) | Description |

|---|---|---|---|

| Dissociation Constant ((K_d)) | 0.9 mM [3] | 4 mM [3] | Measures affinity for the initial reversible complex. Lower (K_d) indicates tighter binding. |

| Acylation Rate Constant ((k_2) or (k_{inact})) | 180 s⁻¹ [3] | 0.56 s⁻¹ [3] | The rate at which the covalent bond is formed. |

| Overall Binding Efficiency ((k_{inact}/K_I)) | 200,000 M⁻¹s⁻¹ [3] | 137 M⁻¹s⁻¹ [3] | The second-order rate constant defining overall inhibitory potency. A >1000-fold decrease is observed in the resistant protein. |

| Deacylation Rate Constant ((k_3)) | 8.0 x 10⁻⁶ s⁻¹ [3] | 5.7 x 10⁻⁴ s⁻¹ [3] | The rate of hydrolysis and regeneration of the active enzyme. A >70-fold increase contributes to resistance. |

This kinetic process can be visualized in the following diagram:

Diagram: The two-step kinetic mechanism of PBP acylation by Penicillin G, involving an initial reversible complex and irreversible acylation.

PBP-Mediated Resistance Mechanisms

Bacteria have evolved several mechanisms to evade the action of beta-lactams. A primary mechanism is the acquisition of low-affinity PBPs, which have reduced binding to the antibiotic [2]. As shown in the kinetic table above, resistant PBP2x (PBP2xR) achieves this through a combination of a significantly slower acylation rate ((k_2)) and a faster deacylation rate ((k_3)), drastically reducing the overall binding efficiency [3].

Another critical resistance mechanism is the expression of specialized PBPs like PBP2a in MRSA. PBP2a has a tightly closed active site that is inaccessible to beta-lactams, allowing transpeptidation to proceed even in the presence of the antibiotic [2] [6].

The table below summarizes key resistance parameters and mediators.

| Resistance Aspect | Example | Impact on β-Lactam Efficacy |

|---|---|---|

| Low-Affinity PBP Kinetic Profile | PBP2xR from S. pneumoniae [3] | Drastic reduction in (k_{inact}/K_I) (over 1000-fold) renders the antibiotic ineffective. |

| Key Mutational Effects | Reduced (k_2), Increased (k_3) [3] | Impedes covalent bond formation and accelerates complex breakdown. |

| Alternative PBP | PBP2a in MRSA [2] [6] | Possesses an active site with very low affinity for most beta-lactams, providing inherent resistance. |

| Intrinsic Low-Affinity PBP | PBP5 in E. faecium [2] | Naturally has low binding affinity for beta-lactams, conferring intrinsic resistance to cephalosporins. |

Experimental Protocols for Studying PBP Binding

To investigate PBP-inhibitor interactions, researchers use specialized assays that can accurately measure the potency of covalent, time-dependent inhibitors like Penicillin G.

Live-Cell ( k_{inact}/K_I ) Determination Assay

This gel-based, endpoint competition assay measures the second-order rate constant for all active PBP homologs in a live bacterial cell, providing biological context often missing from in vitro studies [5].

Key Reagents:

- Live bacterial cells (e.g., Streptococcus pneumoniae).

- Bocillin-FL: A fluorescent penicillin derivative used as the competitive activity-based probe.

- Test β-lactam antibiotic (e.g., this compound).

- Quenching buffer: Acetonitrile with 1% formic acid.

Procedure:

- Pre-incubation: Live cells are incubated with the test β-lactam for a defined period (t).

- Probe Challenge: Bocillin-FL is added to the mixture to label any remaining unacylated PBPs.

- Quenching: Aliquots are removed at specific timepoints and the reaction is immediately quenched.

- Processing: Cells are lysed, and proteins are separated by SDS-PAGE.

- Detection: Bocillin-FL fluorescence is visualized and quantified to determine the percentage of PBP inhibited at time t.

Data Analysis: The percentage of PBP inhibited is plotted against the inhibitor concentration for each time point. The ( k_{inact}/K_I ) value is then calculated using a derived equation that relates the IC₅₀ value obtained from the competition assay to the known ( k_{inact}/K_I ) of the Bocillin-FL probe [5].

Traditional In Vitro Kinetics with Purified PBPs

This method uses recombinantly expressed and purified PBP proteins to obtain detailed individual kinetic constants [3].

- Key Techniques:

- Quench-Flow / Stopped-Flow: Rapidly mixes purified PBP with the antibiotic and stops the reaction at millisecond timescales.

- Electrospray Mass Spectrometry (ES-MS): Directly measures the population of acylated vs. non-acylated enzyme over time, allowing for the determination of (K_d), (k_2), and (k_3) [3].

The workflow for the live-cell assay is outlined below:

Diagram: Experimental workflow for determining the kinact/KI of a β-lactam in live bacterial cells.

Future Directions and Therapeutic Implications

Understanding the molecular kinetics of PBP binding is crucial for overcoming resistance. The development of novel beta-lactamase inhibitors that also exhibit binding affinity for certain PBPs (like PBP2) represents a promising dual-targeting strategy [2]. Furthermore, advanced techniques like single-molecule FRET (smFRET) and cryo-EM are revealing that PBPs undergo large-scale conformational changes between "closed" and "open" states, which regulate their activity. Targeting these dynamic states could open new avenues for antibiotic development [7].

References

- 1. Penicillin-binding protein (PBP) inhibitor development [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactam Resistance in ESKAPE Pathogens Mediated ... [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of β-Lactam Interactions with Penicillin-susceptible ... [sciencedirect.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. kinact/KI Value Determination for Penicillin-Binding ... [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin Binding Protein - an overview [sciencedirect.com]

- 7. Allosteric activation of cell wall synthesis during bacterial ... [nature.com]

natural penicillin chemistry and derivatives

Core Structure and Biosynthesis

The fundamental structure of all penicillins is the 6-aminopenicillanic acid (6-APA), which consists of a thiazolidine ring fused to a β-lactam ring [1] [2]. The β-lactam ring is absolutely essential for its antibacterial activity [3]. The 'R' group attached to the 6-APA core defines the specific penicillin and its properties [1].

In nature, the filamentous fungus Penicillium chrysogenum produces penicillin G (benzylpenicillin) through a sophisticated biosynthetic pathway [4] [5]. The process can be summarized in three key enzymatic steps [4]:

The genes encoding these enzymes are clustered together in the fungal genome, and their expression is regulated by a complex network influenced by nutrient sources and other environmental factors [4].

Semisynthetic Derivatives and Structure-Activity

To overcome the limitations of natural penicillin G (such as susceptibility to bacterial β-lactamase enzymes and a narrow spectrum of activity), scientists have developed a range of semisynthetic derivatives by modifying the 'R' side chain [1] [6]. The following table summarizes the evolution and key characteristics of the main classes.

| Generation & Class | Example Compound | Key Structural Modification | Spectrum of Activity & Key Features [1] [6] |

|---|---|---|---|

| 1st: Natural | Penicillin G (BPN) | Phenylacetamido side chain | Narrow spectrum. Primarily Gram-positive bacteria. Highly susceptible to β-lactamase. |

| 2nd: Penicillinase-Resistant | Oxacillin (OXN) | Bulky ortho-substitutions on side chain (e.g., isoxazolyl) | Narrow spectrum. Resistant to staphylococcal β-lactamase. Active against PRSA. |

| 3rd: Aminopenicillins | Ampicillin (APN) | Addition of an amino group to the side chain | Extended spectrum. Penetrates porin channels of some Gram-negative bacteria (e.g., E. coli, H. influenzae). |

| 4th: Carboxypenicillins | Carbenicillin (CBC) | Addition of a carboxyl group (carboxyphenylacetamido) | Broad spectrum. Active against Pseudomonas aeruginosa and Proteus species. |

| 5th: Ureidopenicillins | Azlocillin (AZL) | Acylated amino group (urea-based) on the side chain | Broadest spectrum. Enhanced activity against Pseudomonas aeruginosa; mimics peptidoglycan segment for better PBP binding. |

The primary mechanism of action for all penicillins is the irreversible inhibition of penicillin-binding proteins (PBPs), which are transpeptidase enzymes critical for cross-linking the bacterial peptidoglycan cell wall. This inhibition leads to cell lysis and death [1] [6]. Resistance often arises through bacterial production of β-lactamase, an enzyme that hydrolyzes the critical β-lactam ring [2].

Synthesis and Engineering Protocols

Classical Semisynthetic Derivatization

A common strategy involves chemically coupling new side chains to the 6-APA nucleus. The following workflow details a protocol for synthesizing a diazo-coupled ampicillin derivative (Amp-1), designed to shield the molecule from β-lactamase [3].

Procedure Summary [3]:

- Diazotization: Dissolve aniline in a warm mixture of HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a cooled solution of sodium nitrite to form the phenyldiazonium chloride intermediate.

- Coupling: Dissolve ampicillin in a cold (0°C) sodium hydroxide solution. Slowly add the diazonium salt solution to the ampicillin over 15 minutes, maintaining a temperature below 0°C. The immediate formation of a deep red color indicates the reaction.

- Work-up: Stir the mixture for 1 hour at room temperature. Precipitate the product by adding it to a larger volume of water. Filter the red solid and wash it with a dilute NaOH solution.

Heterocyclic Thiol Conjugation for Cytotoxic Agents

Research has explored penicillin derivatives for purposes beyond antibiotics. One study synthesized derivatives with potential cytotoxic properties by reacting heterocyclic thiols with penicillin sulfoxide esters, leading to compounds like 4-heteryldithio-2-azetidinones. These were further cyclized or desulfurized to create novel structures whose cytotoxicity was correlated with their effect on intracellular nitric oxide radical generation [7].

Modern Metabolic Engineering in Yeast

A groundbreaking approach has successfully engineered the full penicillin biosynthetic pathway into Saccharomyces cerevisiae (baker's yeast) [5].

Key Experimental Steps [5]:

- Gene Assembly: The five genes from P. chrysogenum (pcbAB, npgA, pcbC, pclA, penDE) were integrated into the yeast genome or expressed on plasmids.

- Critical Subcellular Localization: The final two enzymes (PclA and PenDE) were tagged with the S. cerevisiae peroxisome targeting sequence (PTS1) to ensure correct localization, as the last steps of biosynthesis naturally occur in the peroxisome.

- Combinatorial Optimization: A library of over 160 strains was created using Golden Gate assembly, where the latter three genes were driven by different promoters of varying strengths. The most productive strain (Sc.P2) was identified via LCMS screening.

- Product Detection & Bioactivity: Benzylpenicillin production was confirmed and quantified using Liquid Chromatography Mass Spectrometry (LCMS). The bioactivity of the secreted penicillin was validated by demonstrating that the spent culture media could inhibit the growth of Streptococcus bacteria.

This synthetic biology approach allows for the rational engineering and production of penicillin and potentially other nonribosomal peptides in a highly tractable host [5].

References

- 1. Cheminformatics Study on Structural and Bactericidal ... [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin Derivative - an overview [sciencedirect.com]

- 3. Synthesis of penicillin and study of their biological... derivatives [biomedpharmajournal.org]

- 4. Penicillin Biosynthesis [news-medical.net]

- 5. Biosynthesis of the antibiotic nonribosomal peptide ... [nature.com]

- 6. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Synthesis of penicillin and study of their cytotoxic properties derivatives [link.springer.com]

Penicillin G potassium extraction using aqueous two-phase systems

Aqueous Two-Phase System (ATPS) Fundamentals

ATPS is a liquid-liquid extraction technique that uses two immiscible, water-rich phases formed by mixing two water-soluble components, such as a polymer and a salt. It is valued for being economical, environmentally friendly, and biocompatible, making it suitable for separating biomolecules [1].

The table below summarizes the core concepts:

| Concept | Description |

|---|---|

| Basic Principle | Two immiscible aqueous phases form from mixtures of polymers/salts; target molecules partition based on affinity [1]. |

| System Composition | Common systems include Polymer-Polymer (e.g., PEG-Dextran) or Polymer-Salt (e.g., PEG-Sulfate/Phosphate) [1]. |

| Partitioning Law | Distribution follows Nernst's law: ( K = C_t / C_b ), where ( K ) is the partition coefficient, ( C_t ) is top phase concentration, ( C_b ) is bottom phase concentration [1]. |

| Key Parameters | Tie-Line Length (TLL), phase volume ratio (Vr), temperature, and pH [1]. |

Historical Research on Penicillin G Extraction

A study from 1990 investigated the extraction of Penicillin G from both pure solutions and fermentation broths using ATPS composed of polyethylene glycol (PEG) and salts [2].

- Key Finding: The study reported that the partition coefficients of Penicillin G were above 10 in these systems, indicating a strong preference for one phase (likely the PEG-rich top phase). In contrast, the partition coefficients for phenylacetic acid were much lower, around 0.25, demonstrating the selectivity of the process [2].

- Handling of Biomass: Cell mass and solid residue from the fermentation broth were reported to be partly concentrated at the interface and partly settled to the bottom when a centrifugal force of 1000 × g was applied [2].

Unfortunately, this source does not provide the detailed, step-by-step methodology or the specific concentrations of PEG and salt required to construct a full protocol.

Proposed Framework for Protocol Development

Due to the lack of a ready-to-use protocol, developing one would require experimental optimization. The workflow below outlines the general sequence for establishing an ATPS extraction process.

To guide this development, the table below suggests parameters to investigate, based on general ATPS knowledge and the limited Penicillin G data [1] [2].

| Parameter | Consideration for Penicillin G Extraction |

|---|---|

| Polymer Type & MW | Polyethylene Glycol (PEG) is most common. Higher MW PEG may drive partition to the polymer-rich phase. |

| Salt Type | Sulfates or phosphates (e.g., (NH₄)₂SO₄, K₂HPO₄) are often used to form the salt-rich bottom phase. |

| System pH | Critical parameter. Penicillin G is a weak acid (pKa ~2.75). pH will influence its charge and partitioning behavior. |

| Tie-Line Length (TLL) | A longer TLL increases the difference in phase composition and can enhance partitioning. |

| Volume Ratio (Vr) | Affects yield and concentration. Optimal ratio depends on the target partition coefficient. |

Suggestions for Finding Detailed Protocols

To obtain the detailed application notes you require, I suggest the following actions:

- Refine Your Search: Use more specific terms on academic search engines like Google Scholar, Scopus, or Web of Science. Try queries such as

"penicillin G aqueous two-phase system PEG sulfate protocol"or"ATPS penicillin G partition coefficient optimization". - Consult Technical Literature: Look for doctoral theses or technical reports focused on antibiotic purification or ATPS, which often contain exhaustive methodological details.

- Explore Patents: Patent documents can be a valuable source of detailed, practical processes for industrial applications.

References

Comprehensive Application Notes and Protocols: Penicillin G Potassium Susceptibility Testing Methods

Introduction and Clinical Significance

Penicillin G potassium (benzylpenicillin) represents one of the oldest classes of β-lactam antibiotics that remains clinically valuable for treating infections caused by susceptible gram-positive bacteria, certain gram-negative cocci, and anaerobic microorganisms. As a natural penicillin, it exhibits bactericidal activity by inhibiting the biosynthesis of bacterial cell-wall mucopeptides during the stage of active multiplication, specifically binding to penicillin-binding proteins (PBPs) and weakening the bacterial cell wall, ultimately causing cell lysis. The clinical significance of accurate susceptibility testing for Penicillin G has increased in the era of antimicrobial resistance, as it provides a narrow-spectrum alternative to broader-spectrum agents, potentially reducing selective pressure for resistance development. This compound is administered parenterally (intravenously or intramuscularly) and reaches peak serum concentrations immediately after intravenous infusion, with a mean β-phase serum half-life of approximately 42 minutes in patients with normal renal function, necessitating frequent dosing or continuous infusion to maintain therapeutic levels [1] [2].

The spectrum of activity of Penicillin G includes most β-hemolytic streptococci (Groups A, B, C, G, H, L, and M), penicillin-susceptible staphylococci (excluding penicillinase-producing strains), pneumococci, Neisseria meningitidis, Neisseria gonorrhoeae, Corynebacterium diphtheriae, Bacillus anthracis, clostridia species, Actinomyces species, Spirillum minus, Streptobacillus moniliformis, Listeria monocytogenes, leptospira, and Treponema pallidum [1] [3] [2]. While some gram-negative bacilli were previously considered susceptible to very high intravenous doses (up to 80 million units/day), including some strains of Escherichia coli, Proteus mirabilis, salmonella, shigella, Enterobacter aerogenes, and Alcaligenes faecalis, Penicillin G is no longer considered a drug of choice for infections caused by these organisms due to widespread resistance [1].

Standardized Susceptibility Testing Methods

Regulatory Framework and Standards Organizations

Antimicrobial susceptibility testing (AST) interpretive criteria, commonly known as "breakpoints," are essential for clinical microbiology laboratories to categorize microorganisms as susceptible (S), susceptible-increased exposure (I), or resistant (R) to antibacterial agents. The 21st Century Cures Act (Section 3044) established a system to expedite the recognition of antimicrobial susceptibility test interpretive criteria (STIC) and provide up-to-date information to the healthcare community through a more streamlined manner than traditional drug labeling updates [4]. The U.S. Food and Drug Administration (FDA) now maintains a website with the most current FDA-recognized STIC, which is updated at least every six months, with an annual compilation published in the Federal Register for public comment [4] [5]. The FDA has determined that the Clinical and Laboratory Standards Institute (CLSI) fulfills the statutory requirements for a standards development organization, and thus recognizes CLSI standards for susceptibility testing [4].

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) is another globally recognized scientific committee that develops antimicrobial susceptibility testing methodology, interpretative criteria, and guidance documents. EUCAST is jointly organized by the European Society of Clinical Microbiology and Infectious Diseases (ESCMID), the European Centre for Disease Prevention and Control (ECDC), and European national breakpoint committees [6]. Both CLSI and EUCAST provide standardized methodologies and interpretive criteria for Penicillin G susceptibility testing, though with some differences in technical approaches and breakpoint values that laboratories must consider when selecting their testing methodology [7].

Categories of Interpretation

Susceptibility test interpretations are categorized based on correlations between minimum inhibitory concentration (MIC) values or zone diameters and clinical efficacy:

- Susceptible (S): A category defined by a breakpoint that implies that isolates are inhibited by the usually achievable concentrations of antimicrobial agent when the dosage recommended to treat the site of infection is used, resulting in likely clinical efficacy [4].

- Susceptible-dose dependent (SDD): A category defined by a breakpoint that implies that susceptibility of an isolate depends on the dosing regimen used in the patient. To achieve drug exposure likely to be clinically effective against isolates in this category, it is necessary to use a dosing regimen that results in higher or prolonged drug exposure [4]. EUCAST uses the term "Susceptible, increased exposure" (I) with similar meaning [8].

- Intermediate (I): This category includes isolates with MICs or zone diameters that approach usually attainable blood and tissue levels and/or for which response rates may be lower than for susceptible isolates. The intermediate category also includes a buffer zone for inherent variability in test methods [4].

- Resistant (R): A category defined by a breakpoint that implies that isolates are not inhibited by the usually achievable concentrations of the agent with recommended dosage schedules and/or that demonstrate MICs or zone diameters that fall in the range where specific microbial resistance mechanisms are likely, and clinical efficacy has not been reliably shown in clinical studies [4].

Disk Diffusion Susceptibility Testing Methodology

Principle and Applications

Materials and Reagents

- Mueller-Hinton Agar (MHA): The standardized medium for non-fastidious organisms, prepared according to manufacturer instructions. For fastidious organisms such as streptococci, Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood is required [9].

- Penicillin G disks: Either 1 U (EUCAST) or 10 U (CLSI) disks, stored at -20°C or ≤-14°C in a non-self-defrosting freezer until use, and brought to room temperature before application [9] [7].

- Saline solution: 0.85-0.90% NaCl for preparing bacterial suspensions.

- McFarland standards: 0.5 McFarland standard for turbidity adjustment (approximately 1.5 × 10^8 CFU/mL).

- Quality control strains: Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619 for quality control procedures [9].

Table 1: Acceptable Quality Control Ranges for Penicillin G Disk Diffusion

| Quality Control Strain | Disk Potency | CLSI Zone Range (mm) | EUCAST Zone Range (mm) |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | 10 U | 26-37 | - |

| Enterococcus faecalis ATCC 29212 | 10 U | - | - |

| Streptococcus pneumoniae ATCC 49619 | 1 U | - | 24-32 |

Experimental Protocol

Preparation of inoculum: Select 3-5 well-isolated colonies of identical morphology from an overnight (18-24 hour) agar plate. Emulsify colonies in saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) [9].

Inoculation of agar plates: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate firmly against the wall of the tube above the fluid level to remove excess inoculum. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating approximately 60° each time to ensure even distribution [9].

Application of disks: Allow the inoculated plates to stand at room temperature for 3-15 minutes until the surface moisture has been absorbed. Apply Penicillin G disks to the agar surface using sterile forceps or an automated dispenser, and gently press down to ensure complete contact. Disks should be positioned at least 24 mm from center to center, and no closer than 10-15 mm from the edge of the plate [9].

Incubation: Invert plates and incubate at 35±1°C in ambient air for 16-18 hours. For EUCAST methodology with 1 U disks, extend incubation to 18±2 hours [7].

Reading zones of inhibition: After incubation, examine the plates for confluent or semi-confluent growth. Using a ruler, caliper, or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. For staphylococci, examine the zone edge appearance—a sharp edge suggests susceptibility, while a fuzzy or ragged edge suggests β-lactamase production and potential resistance [7].

The following workflow diagram illustrates the key steps in the disk diffusion method:

Broth Microdilution Method for MIC Determination

Principle and Applications

Broth microdilution is a quantitative method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of Penicillin G in broth medium, which are inoculated with a standardized bacterial suspension. After incubation, the MIC is determined by examining the wells for visible growth. The broth microdilution method is widely used in clinical laboratories due to its reproducibility, ability to test multiple antibiotics simultaneously, and provision of quantitative results that can guide dosing decisions [1].

Materials and Reagents

- Cation-adjusted Mueller-Hinton Broth (CAMHB): Standard medium for non-fastidious organisms. For fastidious organisms, supplementation may be required.

- Sterile water or saline for preparing bacterial suspensions.

- McFarland standards: 0.5 McFarland standard for turbidity adjustment.

- Broth microdilution trays: Custom trays or commercially prepared panels containing serial two-fold dilutions of Penicillin G, typically ranging from 0.015 μg/mL to 128 μg/mL.

- Quality control strains: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.

Table 2: Penicillin G MIC Interpretive Criteria (CLSI M100 2025)

| Organism Group | S | I | R |

|---|---|---|---|

| Staphylococcus spp. | ≤0.12 μg/mL | - | ≥0.25 μg/mL |

| Streptococcus pyogenes | ≤0.12 μg/mL | - | ≥0.25 μg/mL |

| Streptococcus pneumoniae | ≤0.06 μg/mL | 0.12-1 μg/mL | ≥2 μg/mL |

| Enterococcus spp. | ≤8 μg/mL | - | ≥16 μg/mL |

| Anaerobic bacteria | ≤0.5 μg/mL | 1-2 μg/mL | ≥4 μg/mL |

Experimental Protocol

Preparation of antibiotic dilutions: Prepare serial two-fold dilutions of Penicillin G in cation-adjusted Mueller-Hinton broth, ranging from 0.015 μg/mL to 128 μg/mL, in sterile 96-well microdilution trays. Alternatively, use commercially prepared frozen or lyophilized panels following manufacturer instructions [1].

Preparation of inoculum: Select 3-5 well-isolated colonies from an overnight culture and suspend in saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. Further dilute the suspension in broth to obtain a final inoculum concentration of approximately 5 × 10^5 CFU/mL in each well [1].

Inoculation of trays: Using a multichannel pipette or automated inoculator, transfer 100 μL of the standardized inoculum to each well of the microdilution tray. Include growth control (inoculated broth without antibiotic) and sterility control (uninoculated broth) wells.

Incubation: Cover trays and incubate at 35±1°C in ambient air for 16-20 hours. For fastidious organisms, extend incubation to 20-24 hours.

Reading and interpretation: After incubation, examine the wells for visible growth (turbidity). The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth. Compare the MIC value to the appropriate interpretive criteria (breakpoints) for the organism being tested to categorize it as susceptible, intermediate, or resistant [1].

The following workflow illustrates the broth microdilution testing process:

Quality Control Procedures

Quality Control Strains and Ranges

Routine quality control (QC) procedures are essential to ensure the accuracy and reliability of susceptibility testing results. QC strains with defined susceptibility profiles should be tested weekly or with each new batch of media, reagents, or antibiotic disks. The following table summarizes acceptable QC ranges for Penicillin G susceptibility testing methods:

Table 3: Comprehensive Quality Control Ranges for Penicillin G

| QC Strain | Method | Parameter | Acceptable Range |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Disk diffusion (10U) | Zone diameter | 26-37 mm |

| Staphylococcus aureus ATCC 29213 | Broth microdilution | MIC | 0.25-1 μg/mL |

| Enterococcus faecalis ATCC 29212 | Broth microdilution | MIC | 1-4 μg/mL |

| Streptococcus pneumoniae ATCC 49619 | Disk diffusion (1U) | Zone diameter | 24-32 mm |

| Streptococcus pneumoniae ATCC 49619 | Broth microdilution | MIC | 0.015-0.12 μg/mL |

| Escherichia coli ATCC 25922 | Disk diffusion (10U) | Zone diameter | 14-22 mm |

Quality Control Protocol

Frequency of testing: Perform QC testing when new lots of Mueller-Hinton media, antibiotic disks, or microdilution panels are put into use. Thereafter, test weekly or according to laboratory protocol. More frequent testing may be necessary for laboratories with high test volumes [9].

Storage and handling of materials: Store Penicillin G disks at -20°C or ≤-14°C in a non-self-defrosting freezer. Bring to room temperature before use. Store Mueller-Hinton media according to manufacturer recommendations, protected from light and excessive moisture. Check expiration dates before use [9].

Documentation and corrective actions: Maintain records of all QC results. Implement corrective actions when QC results fall outside acceptable ranges, which may include retesting, checking equipment calibration, media preparation techniques, and discarding expired reagents [9].

Advanced Considerations and Specialized Applications

Testing for Specific Organisms

Staphylococcus lugdunensis: This coagulase-negative staphylococcus exhibits higher susceptibility rates to Penicillin G compared to other staphylococcal species. Recent research indicates that the EUCAST method using 1 U disks demonstrates higher sensitivity (100%) compared to CLSI methodology (97.2%) for detecting penicillin susceptibility in S. lugdunensis [7]. The inclusion of zone-edge appearance assessment (sharp versus fuzzy) can further improve detection of blaZ-mediated resistance, with fuzzy zone edges suggesting β-lactamase production.

Anaerobic bacteria: For anaerobic organisms, MIC determination can be performed by agar or broth dilution techniques, including microdilution [1]. The reference method for anaerobes is agar dilution, but broth microdilution using supplemented Brucella broth provides a practical alternative for clinical laboratories.

Fastidious organisms: Streptococci require Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood for disk diffusion testing. For broth microdilution, cation-adjusted Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood is recommended [1].

Detection of Resistance Mechanisms

β-lactamase production is the primary mechanism of penicillin resistance in staphylococci and can be rapidly detected using the nitrocefin test. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed by β-lactamase enzymes. The test is performed by applying a heavy suspension of the test organism to a nitrocefin disc and observing for color change within 30 minutes. A positive nitrocefin test correlates strongly with the presence of the blaZ gene and predicts resistance to Penicillin G [7].

For staphylococci, a study comparing phenotypic methods with blaZ PCR as reference found that the nitrocefin test had 92.1% sensitivity and 98.7% specificity for detecting penicillin resistance [7]. Molecular methods such as PCR amplification of the blaZ gene provide the most accurate detection of the genetic basis for resistance but are not routinely available in most clinical laboratories.

Method Comparison and Performance Characteristics

A 2020 study evaluating penicillin G susceptibility testing methods for Staphylococcus lugdunensis revealed important performance differences between methodologies [7]:

Table 4: Performance Characteristics of Penicillin G Susceptibility Testing Methods

| Method | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) |

|---|---|---|---|---|

| 1 U disc (EUCAST) | 100 | 96 | 100 | 92.5 |

| 10 U disc (CLSI) | 97.2 | 100 | 98.7 | 100 |

| 10 U disc + zone edge | 100 | 100 | 100 | 100 |

| Nitrocefin test | 92.1 | 98.7 | 97.2 | 96.2 |

| Etest (MIC) | 100 | 98.7 | 97.4 | 100 |

These findings demonstrate that the EUCAST disk diffusion method using 1 U discs provides excellent sensitivity, while the CLSI method using 10 U discs offers superior specificity. The combination of CLSI methodology with zone-edge assessment achieved perfect sensitivity and specificity in this study [7].

References

- 1. Buffered penicillin for injection, usp 5,000,000 units... g potassium [dailymed.nlm.nih.gov]

- 2. PENICILLIN G (this compound) Drug ... [guidelinecentral.com]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]

- 5. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]

- 6. EUCAST: EUCAST - Home [eucast.org]

- 7. Evaluation of penicillin G susceptibility testing methods for ... [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Breakpoint Tables [eucast.org]

- 9. Disk Diffusion and Quality Control [eucast.org]

Penicillin G Potassium Continuous Intravenous Infusion: Research Protocols and Clinical Applications

Introduction and Clinical Pharmacology

Penicillin G Potassium is a natural beta-lactam antibiotic with time-dependent bactericidal activity. Its efficacy correlates with the duration that the serum drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen [1]. Continuous intravenous infusion aims to maintain a steady drug level at the infection site, optimizing bactericidal activity while minimizing potential toxicity associated with high peak concentrations from intermittent bolus dosing [2].

The pharmacokinetic profile of Penicillin G supports the use of continuous infusion. After IV administration, it has a very short serum half-life of approximately 30 to 50 minutes in individuals with normal renal function [2]. It is rapidly cleared by the kidneys, primarily via active tubular secretion [2] [1]. This rapid clearance necessitates frequent dosing or continuous infusion to maintain therapeutic levels, especially in severe infections requiring high, sustained concentrations [3].

Reconstitution and Solution Preparation

Reconstitution Protocol

Proper reconstitution is critical for maintaining drug stability and potency.

Materials:

- Vials of this compound (5 million or 20 million units)

- Sterile diluent (Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water)

- Sterile syringes and needles

- Appropriate final infusion container (e.g., IV bag or bottle)

Procedure:

- Aseptic Technique: Perform all steps under sterile conditions.

- Initial Dilution: Add the recommended volume of diluent to the vial to achieve the desired concentration.

- Agitation: Gently agitate or roll the vial until the powder is completely dissolved.

- Final Dilution: Withdraw the required volume of the concentrated solution and add it to the final IV infusion bag containing the calculated volume of compatible IV fluid [3].

Table 1: Reconstitution Guidelines for this compound Vials

| Vial Strength | Desired Approx. Concentration | Volume of Solvent to Add | Primary Use |

|---|---|---|---|

| 5 million units | 50,000 units/mL | 100 mL | Intravenous Infusion |

| 250,000 units/mL | 18.2 mL | Intravenous Infusion | |

| 500,000 units/mL | 8.2 mL | Intravenous Infusion [3] | |

| 20 million units | 250,000 units/mL | 75.0 mL | Intravenous Infusion Only |

| 500,000 units/mL | 33.0 mL | Intravenous Infusion Only | |

| 1,000,000 units/mL | 11.5 mL | Intravenous Infusion Only [3] |

Stability and Storage

- Refrigerated Solution: Reconstituted solutions are stable for up to 7 days when stored refrigerated at 2°C to 8°C (36°F to 46°F) without significant potency loss [3].

- Room Temperature: Prepared infusion solutions may be kept at room temperature for 24 hours [4].

- Frozen Preparations: Commercially available frozen bags should be thawed at room or refrigerator temperature and should not be refrozen [4].

Continuous Infusion Dosing Protocols

Dosing is highly dependent on the infecting organism and severity. The following table summarizes standard continuous infusion dosing for serious infections in adults with normal renal function.

Table 2: Continuous Intravenous Infusion Dosing Guide for Adults

| Clinical Indication | Target Daily Dose | Standard Infusion Protocol & Duration | Notes |

|---|---|---|---|

| General Severe Infections (Pneumonia, Septicemia, Endocarditis) | 12 - 24 million units [5] [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours [3]. Duration: 10-14 days, or 48-72 hours post-symptom resolution. | For streptococcal infections, treat for at least 10 days to prevent rheumatic fever [3]. |

| Meningitis (IDSA Guidelines) | 24 million units [5] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours. Duration: 10-14 days (S. pneumoniae), 14-21 days (S. agalactiae), at least 21 days (L. monocytogenes) [5]. | Consider concomitant aminoglycoside for L. monocytogenes or S. agalactiae [5]. |

| Neurosyphilis (CDC Guidelines) | 18 - 24 million units [5] | 3-4 million units every 4 hours via intermittent infusion OR as a continuous IV infusion for 10-14 days [5] [6]. | Often followed by IM Benzathine Penicillin G [5] [3]. |

| Anthrax (Systemic, CDC Guidelines) | 24 million units [5] | 4 million units IV every 4 hours (intermittent) is recommended; apply same total daily dose via continuous infusion [5]. Duration: At least 2 weeks or until clinically stable. | Use only for penicillin-susceptible strains. Recommended with a protein synthesis inhibitor [5]. |

| Listeria Meningitis | 15 - 20 million units [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 2 weeks [3]. | |

| Actinomycosis (Thoracic/Abdominal) | 10 - 20 million units [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 6 weeks [3]. | May be followed by oral Penicillin V [6]. |

Special Population Dosing

Pediatric Patients: Dosing is typically weight-based.

Renal Impairment: Penicillin G clearance correlates directly with renal function. Dosage adjustments are required in severe impairment [2] [3].

- CrCl < 10 mL/min: Administer a full loading dose, then one-half of the loading dose every 8-10 hours [3].

- Uremic patients (CrCl >10 mL/min): Administer a full loading dose, then one-half of the loading dose every 4-5 hours [3].

- Hemodialysis: The drug is removed during hemodialysis; administer dose post-dialysis [6].

Experimental Protocol for Infusion Workflow

The following diagram illustrates the logical workflow for preparing and administering a continuous infusion of this compound.

Safety and Monitoring

Adverse Effects and Toxicity

- Hypersensitivity Reactions: Penicillin can cause severe, potentially fatal anaphylaxis [2] [1]. Careful patient history for previous reactions to penicillins or cephalosporins is mandatory [2] [7].

- Electrolyte Imbalance: The potassium salt formulation contains 1.68 mEq of potassium per million units [2]. High-dose regimens can cause hyperkalemia, particularly in patients with renal impairment [1] [4]. Similarly, the sodium content (0.3 mEq per million units) can contribute to hypernatremia and fluid retention [2] [4].

- Neurotoxicity: High doses (>20 million units/day), especially in renal failure, may cause CNS effects including myoclonus, seizures, and coma [4] [7].

- Hematologic Effects: Hemolytic anemia, neutropenia, and leukopenia have been reported with high-dose, prolonged therapy [1] [8].

- Nephrotoxicity: Interstitial nephritis is a potential risk [4].

Essential Monitoring Parameters

- Serum Electrolytes: Potassium and sodium levels should be monitored regularly during high-dose therapy [4].

- Renal Function: Serum creatinine and BUN should be tracked for dose adjustment [3].

- Complete Blood Count (CBC): To monitor for hematologic adverse effects [8].

- Neurological Status: Observe for signs of neurotoxicity in patients receiving high doses or with renal impairment [7].

- Clinical Response: Monitor vital signs, fever, and other signs of infection resolution [7].

Conclusion

Continuous intravenous infusion of this compound is a vital administration strategy for managing severe bacterial infections, leveraging its time-dependent killing pharmacokinetics. Successful implementation requires strict adherence to reconstitution protocols, appropriate weight-based and indication-driven dosing, and vigilant monitoring for electrolyte disturbances and neurological toxicity, particularly in vulnerable populations. These detailed application notes provide a framework for researchers and clinicians to optimize therapeutic outcomes while minimizing risks.

References

- 1. Penicillin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. for Injection, USP this compound [dailymed.nlm.nih.gov]

- 3. Pfizerpen Dosage Guide - Drugs.com [drugs.com]

- 4. penicillin - Drug Summary [pdr.net]

- 5. This compound Dosage Guide + Max Dose ... [drugs.com]

- 6. penicillin G aqueous (Rx) [reference.medscape.com]

- 7. Penicillin G (Potassium, Sodium) Injection [medlineplus.gov]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

Application Notes and Protocols for Penicillin G Potassium in Selective Bacterial Culture Media

Introduction

Penicillin G Potassium (Benzylpenicillin Potassium Salt) is a narrow-spectrum, beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It is widely used in clinical in vitro diagnostic applications and research, including as a selective agent in culture media to inhibit Gram-positive bacteria [1]. Its primary mechanism involves binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, and inducing cell lysis. These properties make it invaluable for creating selective environments that favor the growth of specific microorganisms while suppressing contaminants.

Basic Properties and Specifications

Table 1: Physicochemical Properties of this compound [1]

| Property | Specification |

|---|---|

| CAS Number | 69-57-8 |

| Molecular Formula | C₁₆H₁₇KN₂O₄S |

| Molecular Weight | 356.372 g/mol |

| Potency | 1,500 - 1,700 units/mg |

| Solubility | 50 - 100 mg/mL in water at 25°C |

| Format | Powder |

| Grade | Cell Culture Grade |

Efficacy and Typical Working Concentrations

The effectiveness of this compound is concentration-dependent and varies based on the target organism and application. The following table summarizes established working concentrations.

Table 2: Typical Working Concentrations for this compound [1] [2]

| Application / Target | Typical Working Concentration | Notes |

|---|---|---|

| Liquid Culture Media (General) | 105 U/L | For inhibiting Gram-positive contaminants [1]. |

| S. aureus (Susceptible Strains) | MIC₉₀: 1 µg/mL | Based on bovine mastitis isolates; 75% of strains inhibited at ≤0.06 µg/mL [2]. |

| S. dysgalactiae | MIC₉₀: ≤0.06 µg/mL | Highly susceptible pathogen [2]. |

| S. uberis | MIC₉₀: 0.25 µg/mL | Common mastitis pathogen [2]. |

| S. chromogenes | MIC₉₀: 4 µg/mL | Some strains show acquired resistance [2]. |

Preparation of Stock and Working Solutions

Reagent Preparation

- Solvent: Use sterile purified water.

- Critical Step: To ensure complete solubility and avoid the formation of insoluble mixtures, add the powder to the water while mixing vigorously. Do not add water to the powder [1].

Sterilization and Storage

- Sterile Filtration: After the powder is fully dissolved and the solution is transparent, sterilize it by passing through a 0.22 µm filter.

- Aliquoting and Storage: Dispense the sterile stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

- Storage Conditions: Store aliquots at -20°C or below until use [1].

Experimental Protocols

Protocol 1: Supplementation of Liquid Culture Media

This protocol is for creating a general selective broth medium.

- Aseptic Addition: Thaw an aliquot of the sterile stock solution and add the appropriate volume aseptically to pre-sterilized, cooled basal media to achieve the final working concentration (e.g., 105 U/L).

- Mixing: Mix the medium thoroughly to ensure even distribution of the antibiotic.

- Quality Control: If asepsis is potentially compromised during addition, perform a final sterile filtration of the complete medium [1].

Protocol 2: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the lowest concentration of an antimicrobial that inhibits visible bacterial growth [3]. The following workflow outlines the key steps, while Section 5.3 provides detailed instructions.

Figure 1: Broth Microdilution MIC Workflow

Detailed Broth Microdilution Steps [3]

- Prepare Inoculum:

- Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

- Create a bacterial suspension in a suitable broth or saline.

- Standardize Inoculum:

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ CFU/mL.

- Dilute Inoculum:

- Within 15 minutes of standardization, perform a 1:20 dilution of the suspension in saline or broth. This achieves a final inoculum concentration of about 5 x 10⁶ CFU/mL in the test system.

- Inoculate MIC Panel:

- Deliver the diluted inoculum to each well of a microdilution tray containing serial two-fold dilutions of this compound. A common final volume is 100 µL per well.

- Seal the panel in a plastic bag to prevent evaporation during incubation [3].

- Incubate:

- Incubate the inoculated panel at 35±2°C for 16-20 hours under ambient atmosphere. Fastidious organisms may require longer incubation [3].

- Read and Interpret MIC:

- The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth.

- Interpret results (Susceptible, Intermediate, or Resistant) using current guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) [3].

Mechanism of Action Diagram

Figure 2: Antibacterial Mechanism of Penicillin G

Critical Considerations and Quality Control

- Stability and Degradation: Be aware that antimicrobials can degrade in vitro during the incubation period due to factors like temperature and medium composition. One study found that some antibiotics can lose over 50% of their concentration in 24 hours, which can lead to an underestimation of their potency [4]. Using fresh preparations and adhering strictly to incubation times is critical.

- pH Considerations: The working solution of Penicillin G is acidic. However, when added to a basal medium with sufficient buffering capacity (e.g., >2 g/L sodium bicarbonate), the pH of the final medium is typically not adversely affected [1].

- Spectrum of Activity: Penicillin G is primarily effective against Gram-positive bacteria. It should not be relied upon to inhibit Gram-negative bacteria in selective media [1].

- Quality Assurance:

References

- 1. Penicillin G, potassium salt, cell culture reagent [mpbio.com]

- 2. Retrospective Analysis of Penicillin G Minimum Inhibitory ... [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI - NIH [ncbi.nlm.nih.gov]

- 4. In vitro Degradation of Antimicrobials during Use of Broth ... [pmc.ncbi.nlm.nih.gov]

Penicillin G potassium in experimental meningitis models

Antibiotic Regimens in Experimental M meningitis

The table below summarizes key treatment approaches and their outcomes from recent experimental meningitis studies.

| Experimental Model | Antibiotic Regimen(s) | Key Findings & Outcomes | Citation |

|---|

| Infant rat pneumococcal meningitis | 1. Ceftriaxone (CRO) monotherapy 2. Daptomycin (DAP) + CRO 3. Rifampin (RIF) + CRO | DAP+CRO vs CRO: Significantly lower CSF concentrations of MCP-1, MIP-1α, IL-6, and IL-10; less brain apoptosis; improved hearing capacity. RIF+CRO vs CRO: Lower CSF inflammation, but no significant effect on apoptosis or hearing. | [1] | | Neonatal mouse GBS infection (vertical transmission) | Model characterization; not a therapeutic intervention study. | This pathophysiological model demonstrates that pups surviving GBS infection exhibit neurological developmental disabilities, validating its use for future therapy testing. | [2] | | Newborn rat GBS bacteremia & meningitis | 1. Penicillin G 2. Human Immune Serum Globulin (ISG) 3. Penicillin G + ISG | Penicillin G + ISG vs Penicillin G alone: More rapid clearance of bacteria from blood; lower incidence of bacteremia after one day of therapy; increased opsonic activity in serum. | [3] | | General treatment guidelines (Scientific review) | Penicillin G for susceptible S. pneumoniae | Penicillin G is the parenteral drug of choice for disease caused by penicillin-susceptible strains. Doses: 50,000 U/kg/day for minor infections to 300,000 U/kg/day for meningitis. | [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited, which can be adapted for research purposes.

Protocol: Infant Rat Model of Pneumococcal Meningitis

This model is used to test the efficacy of anti-infective therapies and their impact on neuroinflammation and brain damage [1].

- Animal Model: Eleven-day-old Wistar rats.

- Infection Induction: Intracisternal injection with 10 μl of saline containing ~10^6 CFU/ml of Streptococcus pneumoniae (serotype 3 strain).

- Treatment Initiation: 18 hours post-infection (hpi), after confirming bacterial load in CSF by culture.

- Randomization & Dosing:

- Ceftriaxone (CRO) monotherapy: 100 mg/kg, subcutaneously (s.c.), twice daily (b.i.d.).

- Daptomycin (DAP) + CRO: Daptomycin (10 mg/kg, s.c., daily) followed 15 minutes later by ceftriaxone.

- Rifampin (RIF) + CRO: Rifampin (20 mg/kg, intraperitoneally (i.p.), b.i.d.) followed 15 minutes later by ceftriaxone.

- Sample Collection: CSF is sampled at 6h and 22h after treatment initiation for cytokine/chemokine analysis (e.g., MCP-1, MIP-1α, IL-6).

- Outcome Assessment:

- Histomorphometry: At 40 hpi, quantify apoptosis in the hippocampal dentate gyrus after brain perfusion and fixation.

- Functional Testing: At 3 weeks post-infection, assess hearing capacity (e.g., by auditory brainstem response).

Protocol: Vertical Transmission Model of Neonatal GBS Meningitis

This model reproduces the natural pathogenesis of GBS infection from mother to offspring, leading to meningitis and long-term neurological deficits [2].

- Animal Model: Pregnant BALB/c mice.

- Maternal Colonization: Inoculate pregnant mice intra-vaginally on days 17 and 18 of gestation with a hypervirulent GBS strain (e.g., CC17 BM110).

- Post-birth Monitoring:

- Monitor pup mortality and body weight gain for at least 10 days.

- Bacterial load is quantified in pup blood, lungs, liver, and brain at various post-natal days (PND 1, 5, 7, 15) to confirm systemic infection and brain invasion (meningitis).

- Histopathology: Examine lung tissue for signs of pneumonia (inflammation, neutrophil infiltration, hemorrhage).

- Neurodevelopmental Assessment: In pups that survive, conduct learning and memory tests in adulthood (e.g., using behavioral mazes) to assess permanent neurological disability.

Protocol: Evaluating Adjunctive Therapy in Neonatal GBS Infection

This protocol tests the efficacy of antibiotics combined with immunomodulators [3].

- Animal Model: Newborn rats.

- Infection Model: Experimental GBS bacteremia and meningitis.

- Treatment Groups:

- Penicillin G (200,000 U/kg/day)

- Human Immune Serum Globulin (ISG) (2 g/kg)

- Penicillin G (200,000 U/kg/day) + varying doses of ISG (0.25 to 2 g/kg)

- Outcome Measures:

- Mortality rates.

- Bacterial Clearance: Incidence of bacteremia at 1 day post-treatment; quantitative culture of blood and CSF.

- Immunological Assay: Measure opsonophagocytic activity in the serum of treated animals.

Experimental Workflow for Meningitis Therapy Evaluation

The diagram below outlines a generalized workflow for evaluating an antibiotic like Penicillin G in an experimental meningitis model.

Key Research Implications and Future Directions

Current research using these models highlights critical considerations for therapeutic development:

- Beyond Bacterial Killing: The goal is shifting from mere bactericidal activity to modulating the host's inflammatory response. The exacerbation of CSF inflammation following bacteriolysis by beta-lactams is a key contributor to brain damage [1].

- The "Soft Killing" Approach: Using non-lytic antibiotics like daptomycin before a lytic beta-lactam can limit the release of inflammatory bacterial components, thereby attenuating CSF inflammation and resulting in less brain damage and improved functional outcomes [1].